molecular formula C11H12N2O6S B3450922 3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid

3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid

Cat. No.: B3450922
M. Wt: 300.29 g/mol
InChI Key: PSBGFCAFVMLKTR-UHFFFAOYSA-N
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Description

3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring, a sulfonamide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid typically involves multiple steps. One common method starts with the preparation of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. This intermediate is then reacted with a suitable amine to introduce the sulfonamide group, followed by the addition of a propanoic acid derivative to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxazole ring can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Uniqueness

Compared to similar compounds, 3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanoic acid is unique due to the presence of both a sulfonamide group and a propanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c1-13-8-3-2-7(6-9(8)19-11(13)16)20(17,18)12-5-4-10(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBGFCAFVMLKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC(=O)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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